Cas no 94088-75-2 (4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine)

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine structure
94088-75-2 structure
Product Name:4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
CAS No:94088-75-2
MF:C13H10N4O2S3
MW:350.439097881317
MDL:MFCD00071547
CID:811488
PubChem ID:5492744
Update Time:2025-07-09

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazoleethanethioicacid, 2-amino-a-(methoxyimino)-,S-2-benzothiazolyl ester
    • S-benzothiazol-2-yl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
    • S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazoleethanethioate (ACI)
    • 2-(2-Amino-4-thiazol)-2 (z) methoxyl-imino acetic acid
    • 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
    • S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
    • AKOS015895063
    • S-2-Benzothiazolyl-2-amino-I+/--(methoxyimino)-4-thiazolethiolacetate
    • DTXSID001335840
    • Q27271928
    • NS00061498
    • 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
    • (E)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
    • AS-14238
    • EINECS 302-077-9
    • S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
    • S-2-Benzothiazolyl-2-amino- alpha -(methoxyimino)-4-thiazolethiolacetate
    • S-2-Benzothiazolyl-2-amino-?-(methoxyimino)-4-thiazolethiolacetate
    • SR-01000944942
    • (E)-S-Benzo[d]thiazol-2-yl2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate
    • S-2-Benzothiazolyl-2-amino-a-(methoxyimino)-4-thiazolethiolacetate
    • 4-Thiazoleethanethioicacid,2-amino-a-(methoxyimino)-,s-2-benzothiazolyl ester
    • S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
    • s-2-benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiol acetate
    • (Z)-S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
    • BS-45748
    • S-Benzothiazol-2-yl (2Z)-(2-aminothiazol-4-yl)(methoxyimino)thioacetate
    • 1684396-27-7
    • SR-01000944942-1
    • S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
    • 94088-75-2
    • CS-0187627
    • 80756-85-0
    • COFDRZLHVALCDU-YVLHZVERSA-N
    • MDL: MFCD00071547
    • Inchi: 1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
    • InChI Key: COFDRZLHVALCDU-UHFFFAOYSA-N
    • SMILES: O=C(C(C1=CSC(N)=N1)=NOC)SC1SC2C(=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 349.996588
  • Monoisotopic Mass: 349.996588
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.63
  • Boiling Point: 563.2°Cat760mmHg
  • Flash Point: 294.4°C
  • Refractive Index: 1.8

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Security Information

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZH236-100g
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
94088-75-2 98% +(isomers mixture)
100g
263.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZH236-20g
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
94088-75-2 98% +(isomers mixture)
20g
89.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZH236-5g
4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine
94088-75-2 98% +(isomers mixture)
5g
45.0CNY 2021-07-17
Enamine
EN300-20547-0.1g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
0.1g
$36.0 2023-09-16
Enamine
EN300-20547-0.25g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
0.25g
$53.0 2023-09-16
Enamine
EN300-20547-0.5g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
0.5g
$91.0 2023-09-16
Enamine
EN300-20547-1.0g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
1.0g
$142.0 2023-02-14
Enamine
EN300-20547-2.5g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
2.5g
$277.0 2023-09-16
Enamine
EN300-20547-5.0g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
5.0g
$410.0 2023-02-14
Enamine
EN300-20547-10.0g
4-[2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl]-1,3-thiazol-2-amine
94088-75-2
10.0g
$608.0 2023-02-14

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triethyl phosphite Solvents: Acetonitrile ,  Dichloromethane ;  15.5 - 17 °C; 1.5 h, 15.5 - 17 °C; 17 °C → 20 °C; 40 min, 20 °C
Reference
Microwave-assistant method for synthesis of AE-active ester from aminothiazolyloximic acid, dithiodibenzothiazole and triethyl phosphite
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Acetonitrile ,  Dichloromethane ;  1 h, 5 - 10 °C; 1 - 2 h, 5 - 10 °C
1.2 2 - 3 h, 25 - 30 °C
Reference
Method for synthesizing AE active ester
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triethyl phosphite ,  Tristearin Solvents: Acetonitrile ,  Dichloromethane ;  3 h, 25 °C
Reference
Method for synthesizing benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Toluene ;  24 h, 95 - 100 °C
Reference
Transesterification method for synthesizing AE active ester
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
1.2 30 °C; 4 - 5 h, 30 °C
Reference
Synthesis of MAEM
Sun, Jian, Zhongguo Kangshengsu Zazhi, 2012, 37(11), 837-839

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Pyridine Solvents: Dichloromethane ;  rt; 8 h, 20 - 25 °C
Reference
Process for preparation of Ae-active ester
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: 1,2-Dichloroethane ;  30 min, rt; rt → 0 °C
1.2 0 °C; 5 h, 0 °C
Reference
Synthesis of AE-active ester
Ge, Hong-yu; Ma, Wei-xing; Xu, Xing-you, Jiangsu Huagong, 2007, 35(1), 32-34

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors
De, Surya K.; Chen, Li-Hsing; Stebbins, John L.; Machleidt, Thomas; Riel-Mehan, Megan; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2712-2717

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Raw materials

4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine Preparation Products

Additional information on 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine

Introduction to 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 94088-75-2, specifically named as 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their diverse pharmacological properties and potential applications in therapeutic interventions. The structural complexity of this molecule, characterized by its intricate arrangement of sulfur and nitrogen-containing rings, makes it a subject of intense study for researchers aiming to uncover novel biological activities.

At the core of understanding this compound lies its chemical composition. The presence of a 1,3-benzothiazole core is particularly noteworthy, as benzothiazole derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfanyl group at the 2-position of the benzothiazole ring further enhances its pharmacological profile by introducing additional reactive sites that can interact with biological targets. This modification is not merely an arbitrary structural change but is strategically designed to modulate the compound's solubility, bioavailability, and binding affinity to specific enzymes or receptors.

The methoxyimino substituent at the 1-position adds another layer of functionality to the molecule. This group is known for its ability to participate in hydrogen bonding interactions, which can be crucial for the compound's binding affinity and stability within biological systems. Additionally, the 2-oxoethyl chain extending from the thiazole ring introduces a polar moiety that can influence water solubility and metabolic stability. These structural features collectively contribute to the compound's unique pharmacokinetic properties, making it a promising candidate for further development in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The thiazole scaffold, particularly when combined with other heterocyclic systems like benzothiazole, has shown remarkable potential in disrupting key enzymatic processes involved in cancer progression and inflammation. For instance, studies have demonstrated that benzothiazole derivatives can inhibit tyrosine kinases and other signaling molecules that are aberrantly activated in tumor cells. The specific derivative mentioned here, with its tailored functional groups, is being explored as a potential inhibitor of pathways relevant to neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential application in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, autoimmune conditions, and certain types of cancer. By targeting inflammatory pathways such as NF-κB and MAPK signaling cascades, compounds like 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine may offer therapeutic benefits by reducing pro-inflammatory cytokine production and promoting tissue repair mechanisms. Preliminary in vitro studies have indicated that this molecule exhibits significant anti-inflammatory activity by downregulating key transcription factors associated with inflammation.

The synthesis of this complex molecule presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful regioselective functionalization of the thiazole ring while maintaining the integrity of sensitive functional groups such as the methoxyimino moiety. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce sufficient quantities for biological testing. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the benzothiazole core with high efficiency and selectivity.

From a computational chemistry perspective, molecular modeling studies have played a crucial role in understanding how this compound interacts with biological targets. By employing techniques such as docking simulations and molecular dynamics simulations, researchers can predict binding affinities and identify key interaction points between the molecule and its intended targets. These computational approaches not only accelerate the drug discovery process but also provide valuable insights into structure-function relationships that can guide further optimization efforts.

The pharmacological evaluation of 4-2-(1,3-benzothiazol-2-ylsulfanyl)-1-(methoxyimino)-2-oxoethyl-1,3-thiazol-2-amine has revealed several promising characteristics. In cell-based assays, the compound has demonstrated selective toxicity toward certain cancer cell lines while exhibiting minimal toxicity toward normal cells. This selectivity is critical for developing effective therapeutics that minimize off-target effects and side reactions. Additionally, animal models have shown that oral administration of this compound leads to reasonable bioavailability and distribution throughout various tissues.

As research progresses into more sophisticated drug delivery systems, formulations incorporating this compound are being explored to enhance its therapeutic efficacy. Nanoparticle-based delivery systems have shown promise in improving drug solubility and targeting specificity while reducing systemic toxicity. By encapsulating this molecule within biodegradable polymers or lipid-based nanoparticles, researchers aim to achieve controlled release profiles that optimize drug delivery to target tissues.

The regulatory landscape for new chemical entities like this one is complex but well-established. Regulatory agencies require comprehensive data on safety profiles before approving new drugs for clinical use. Preclinical studies involving acute toxicity tests, chronic toxicity assessments, genotoxicity evaluations (such as Ames tests), and pharmacokinetic studies are essential steps before human trials can commence. These rigorous testing protocols ensure that only compounds with favorable risk-benefit profiles proceed further into clinical development.

The economic implications of developing novel therapeutics cannot be overstated. Pharmaceutical companies invest billions annually into research aimed at discovering new drugs that address unmet medical needs worldwide. While high-profile successes often receive widespread attention through media coverage or celebrity endorsements (which we shall not delve into here), behind every breakthrough lies years of meticulous work by scientists dedicated to advancing human health through chemical innovation.

In conclusion,4-2-(1,3-benzothiazol - 2 - ylsulfanyl) - 1 - (methoxyimino) - 2 - oxoethyl - 1 , 3 - thia zol - 2 - am ine represents an exciting advancement in medicinal chemistry with significant potential for treating various diseases ranging from cancer to chronic inflammatory conditions . Its unique structural features , coupled with promising preclinical data , position it as a valuable candidate for further development . As research continues at an accelerated pace thanks largely due technological advancements , compounds such as these will continue shaping future directions modern medicine . p >

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.